molecular formula C20H15Cl3N4O4S B4629685 4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide

4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Cat. No. B4629685
M. Wt: 513.8 g/mol
InChI Key: OSAOIPGLFNQCPU-UHFFFAOYSA-N
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Description

Piperazine derivatives are an important class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. They are known for their versatility in chemical reactions, ability to form stable structures, and significant biological activities. The introduction of substituents such as chloro, nitro, and carbonyl groups can significantly alter the chemical and physical properties of these compounds, making them suitable for specific applications.

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step organic reactions, including alkylation, nitration, and carbonylation. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from dichloronitrobenzene and piperazine through alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis illustrates the complexity of synthesizing chloro- and nitro-substituted piperazine compounds (Quan, 2006).

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that compounds incorporating piperazine derivatives and substituted phenyl groups exhibit significant antimicrobial and antiviral activities. For instance, a study on urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential of similar structures in developing antiviral and antimicrobial agents (Reddy et al., 2013).

Synthesis and Characterization

The synthesis of compounds containing piperazine and substituted phenyl groups has been widely explored, indicating the versatility and reactivity of these compounds for various chemical transformations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine highlights the methodologies for incorporating chloro and nitro substituents, which are key components of the compound (Quan, 2006).

Potential for Developing Antipsychotic Agents

Compounds structurally related to the query have been evaluated for their potential as antipsychotic agents. Studies on heterocyclic carboxamides and their binding affinity to dopamine and serotonin receptors provide a framework for understanding how similar compounds might be developed and analyzed for their potential therapeutic applications (Norman et al., 1996).

Anticancer Properties

Research into the synthesis and bioactivity of novel benzamides and their metal complexes has revealed that some of these compounds exhibit significant antibacterial activity. This suggests that similar structures, particularly those incorporating benzamides and piperazine derivatives, could be explored for their anticancer properties, given the known relationship between antibacterial activity and potential anticancer activity (Khatiwora et al., 2013).

properties

IUPAC Name

4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N4O4S/c21-14-4-1-11(9-15(14)22)24-20(29)26-7-5-25(6-8-26)19(28)18-17(23)13-3-2-12(27(30)31)10-16(13)32-18/h1-4,9-10H,5-8H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOIPGLFNQCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide

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